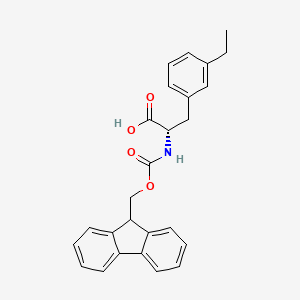
O-(2-Chlorophenyl)-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-Chlorophenyl)-L-serine: is an organic compound that belongs to the class of amino acids It is a derivative of phenylalanine, where the phenyl group is substituted with a 2-chlorophenoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Chlorophenyl)-L-serine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenol and a suitable amino acid precursor.
Formation of Intermediate: The 2-chlorophenol is reacted with an appropriate halogenating agent to form 2-chlorophenoxy halide.
Coupling Reaction: The 2-chlorophenoxy halide is then coupled with the amino acid precursor under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions:
Oxidation: O-(2-Chlorophenyl)-L-serine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where the chlorine atom or the phenoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as primary amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the chlorine or phenoxy group.
科学的研究の応用
Chemistry:
Synthesis of Derivatives:
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate its interactions with enzymes and other biomolecules.
Medicine:
Drug Development: It serves as a building block for the development of new drugs with potential therapeutic applications.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of O-(2-Chlorophenyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.
類似化合物との比較
2-Amino-3-(2-chlorophenyl)propanoic acid: A phenylalanine derivative with a similar structure but different functional groups.
2-Chloro-DL-Phenylalanine: Another phenylalanine derivative with a chlorine atom on the phenyl ring.
Uniqueness:
Structural Differences: O-(2-Chlorophenyl)-L-serine has a unique 2-chlorophenoxy group, which distinguishes it from other similar compounds.
Functional Properties: The presence of the 2-chlorophenoxy group imparts specific chemical and biological properties that make this compound unique in its applications.
特性
IUPAC Name |
(2S)-2-amino-3-(2-chlorophenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-6-3-1-2-4-8(6)14-5-7(11)9(12)13/h1-4,7H,5,11H2,(H,12,13)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUQAIBNROSFES-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OC[C@@H](C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[3-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B8178120.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-methoxyphenyl)phenyl]propanoic acid](/img/structure/B8178122.png)








![L-Tryptophan, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B8178185.png)


